Thiamphenicol
Overview
Description
Thiamphenicol is a broad-spectrum antibiotic with bacteriostatic activity against gram-positive and gram-negative bacteria . It is the methyl-sulfonyl analogue of chloramphenicol and has a similar spectrum of activity, but is 2.5 to 5 times as potent .
Synthesis Analysis
A unified strategy for an efficient and high diastereo- and enantioselective synthesis of this compound based on a key catalytic syn-selective Henry reaction has been reported . New metal complexes of this compound with Zn (II), Cu (II), Ni (II), Co (II) and Fe (II) were synthesized and characterized .Molecular Structure Analysis
This compound is a sulfone and a monocarboxylic acid amide . The IR spectra revealed coordination of the deprotonated ligand to the metal through one oxygen and the nitrogen atom of the amide group .Chemical Reactions Analysis
The effect of ionising radiation, applied in the form of an electron beam, on the physical and chemical properties of this compound in solid phase has been studied .Physical And Chemical Properties Analysis
The effect of ionising radiation on the physical and chemical properties of this compound in solid phase has been studied by organoleptic analysis (form, colour, smell, solubility, clarity) and spectroscopic methods (UV, IR, EPR), chromatography (TLC), SEM observations, X-ray diffraction, polarimetry and thermal method (DSC) .Scientific Research Applications
Biodegradation and Metabolism
Thiamphenicol (TAP) is extensively used in animal husbandry and aquaculture for treating infections. Research indicates that TAP can be biodegraded effectively through microalgae, such as Chlorella sp. L38, which shows strong adaptability to high concentrations of TAP. The biodegradation process involves biosorption, bioaccumulation, and contributes significantly to TAP removal efficiency. This suggests the potential of biological treatment via microalgae for TAP purification in environmental contexts (Song et al., 2019).
Photodegradation in Water
Studies on the photodegradation of this compound have shown varied effects depending on the light source and water constituents. In seawater, freshwater, and pure water, TAP exhibited different rates of degradation under UV-vis and solar irradiation. This research is critical for assessing the persistence of TAP in wastewater treatment and environmental settings (Ge et al., 2009).
Synthesis and Chemical Analysis
Efficient stereoselective synthesis of this compound's stereoisomers was developed through a dynamic kinetic resolution, indicating the chemical complexity and the need for precise synthesis methods for its study and application (Perez et al., 2015). Additionally, a spectrophotometric method has been developed for determining THIA in pharmaceutical formulations, providing essential tools for its analysis in various contexts (Gölcü & Tarinc, 2011).
Antibacterial Efficacy and Clinical Applications
Research has shown the efficacy of this compound in treating respiratory tract infections, indicating its role in both direct action against pathogens and cooperation with human granulocytes (Tullio et al., 2004). Moreover, this compound has been effective against multiresistant Streptococcus pneumoniae, Haemophilus influenzae, and Staphylococcus aureus, highlighting its significance in treating resistant pathogens (Marchese et al., 2002).
Environmental and Ecological Impact
The impact of this compound on non-target organisms like cyanobacteria Microcystis flos-aquae has been studied, showing significant alterations in their photosynthesis and antioxidant systems at varying concentrations. This suggests the ecological implications of this compound use in aquaculture and its potential environmental hazards (Wang et al., 2017).
Mechanism of Action
Target of Action
Thiamphenicol, a semisynthetic derivative of chloramphenicol, is an antibiotic with a broad spectrum of antibacterial activity . The primary target of this compound is the 50s subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, making it a key target for the antibiotic’s action .
Mode of Action
This compound interacts with its target by reversibly binding to the 50s subunit of the bacterial ribosome . This binding blocks the transpeptidation process, thereby inhibiting protein synthesis of susceptible bacteria . As a result, the growth of these bacteria is inhibited .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria. By binding to the 50s subunit of the bacterial ribosome, it blocks the transpeptidation process, which is a critical step in protein synthesis . This disruption in the protein synthesis pathway leads to the inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of bacterial growth. By blocking protein synthesis, this compound prevents bacteria from producing essential proteins, which are necessary for their growth and survival . This results in the effective control of bacterial infections.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of this compound in the aquatic environment can inhibit the growth of aquatic organisms and change the biochemical properties of cells . Moreover, the indiscriminate usage of antibiotics like this compound can lead to rising levels of antibiotic resistance, undermining ecological and human health .
Future Directions
There are several topics that have been addressed as highly relevant for the establishment of maximum residue limits (MRLs) for Thiamphenicol . Further studies are recommended to supply more diverse and complete data related to the requirements for calculation of the Feed Antimicrobial Resistance Selection Concentration (FARSC) .
properties
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO5S/c1-21(19,20)8-4-2-7(3-5-8)10(17)9(6-16)15-12(18)11(13)14/h2-5,9-11,16-17H,6H2,1H3,(H,15,18)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVAEFIXJLOWRX-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C(C(CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)C1=CC=C(C=C1)[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021338 | |
Record name | Thiamphenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>53.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID56320855 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
15318-45-3, 847-25-6 | |
Record name | Thiamphenicol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15318-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Racephenicol [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000847256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamphenicol [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015318453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thiamphenicol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08621 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | thiamphenicol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758396 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiamphenicol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Thiamphenicol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.762 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIAMPHENICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FLQ7571NPM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | RACEPHENICOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283383NO13 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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